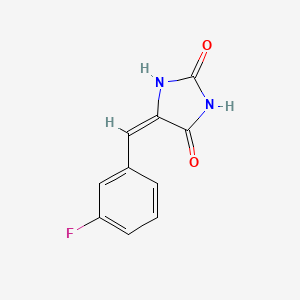![molecular formula C19H20N2O5 B5507576 ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate involves multi-step chemical processes. For example, in the synthesis of related stilbene derivatives, compounds were characterized by their IR and NMR spectra, highlighting the complexity and specificity required in synthesizing such compounds (L. Baolin et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, has been elucidated using single-crystal X-ray structure analysis. These analyses reveal that all carbon and oxygen atoms in the molecule are nearly coplanar, except for certain carbon atoms, indicating a complex molecular geometry that contributes to the compound's properties (L. Baolin et al., 2007).
Chemical Reactions and Properties
Compounds within this category often undergo various chemical reactions, demonstrating a range of chemical properties. For instance, a series of Mannich bases and aminomethyl derivatives of a related compound were synthesized and tested for their activities, showing the diverse chemical reactivity and potential applications of these compounds (C. M. Lee et al., 1984).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
- Research on phenolic compounds from various natural sources has led to the isolation of various compounds similar in structure to ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate. For instance, the ethyl acetate extract of Amensiodendron chinense leaves isolated known phenolic compounds like 4-hydroxy-3-methoxybenzaldehyde and methyl 3,4-dihydroxybenzoate, which were structurally elucidated through spectral data (Ban et al., 2021).
Antioxidant Properties
- Phenolic compounds extracted from natural sources, such as Juglans regia kernels, have shown significant antioxidant activities. Compounds like ethyl gallate and 3,4,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one, isolated from these sources, have demonstrated DPPH scavenging capacities, indicating their potential as antioxidants (Zhang et al., 2009).
Anti-Inflammatory and Analgesic Properties
- Phenolic compounds derived from Gastrodia elata root, such as 4-hydroxy-3-methoxybenzaldehyde, have exhibited notable anti-inflammatory and analgesic properties. These compounds have been found to inhibit cyclooxygenase activity and reactive oxygen species generation, thus contributing to their anti-inflammatory effects (Lee et al., 2006).
Catalytic and Oxidation Properties
- Derivatives of phenolic compounds, including those similar to ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate, have been used in catalysis. For example, a study on molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Antimicrobial Activity
- Synthetic analogues of phenolic acids, such as 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, have shown promising antimicrobial activity. These compounds, structurally related to ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate, have been effective against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-18(22)13-26-16-10-6-4-8-14(16)12-20-21-19(23)15-9-5-7-11-17(15)24-2/h4-12H,3,13H2,1-2H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGFKSFMWAINNQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{2-[(E)-{[(2-methoxyphenyl)formamido]imino}methyl]phenoxy}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)
![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)
